1-(Chloromethyl)-2-fluoro-5-methoxy-4-nitrobenzene
Overview
Description
1-(Chloromethyl)-2-fluoro-5-methoxy-4-nitrobenzene is an aromatic compound characterized by the presence of a chloromethyl group, a fluorine atom, a methoxy group, and a nitro group attached to a benzene ring
Preparation Methods
The synthesis of 1-(Chloromethyl)-2-fluoro-5-methoxy-4-nitrobenzene typically involves the chloromethylation of a suitable aromatic precursor. One common method is the reaction of 2-fluoro-5-methoxy-4-nitrobenzene with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide (ZnI2) or aluminum chloride (AlCl3). The reaction is carried out under mild conditions, often in a solvent like dichloromethane (CH2Cl2) at low temperatures .
Chemical Reactions Analysis
1-(Chloromethyl)-2-fluoro-5-methoxy-4-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or using chemical reductants like tin(II) chloride (SnCl2).
Oxidation: The methoxy group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Scientific Research Applications
1-(Chloromethyl)-2-fluoro-5-methoxy-4-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of advanced materials, such as polymers and resins, due to its functional groups that can undergo further chemical modifications.
Biological Studies: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays to investigate the interactions of small molecules with biological macromolecules.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-2-fluoro-5-methoxy-4-nitrobenzene largely depends on the specific chemical reactions it undergoes. For instance, in nucleophilic substitution reactions, the chloromethyl group acts as an electrophile, attracting nucleophiles to form new covalent bonds. In reduction reactions, the nitro group is reduced to an amino group, which can participate in hydrogen bonding and other interactions with biological targets .
Comparison with Similar Compounds
1-(Chloromethyl)-2-fluoro-5-methoxy-4-nitrobenzene can be compared to similar compounds such as:
1-(Chloromethyl)-2-fluoro-4-nitrobenzene: Lacks the methoxy group, which may affect its reactivity and applications.
1-(Chloromethyl)-2-fluoro-5-methoxybenzene:
1-(Chloromethyl)-2-fluoro-5-nitrobenzene: Lacks the methoxy group, leading to differences in its chemical behavior and applications.
Properties
IUPAC Name |
1-(chloromethyl)-2-fluoro-5-methoxy-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO3/c1-14-8-2-5(4-9)6(10)3-7(8)11(12)13/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCLVZQGCQXDZJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CCl)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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